REACTION_CXSMILES
|
[C:1]([C:4]1[C:5](Cl)=[C:6]2[NH:12][N:11]=[CH:10][C:7]2=[N:8][CH:9]=1)(=[O:3])[CH3:2]>C(N)C=C>[C:1]([C:4]1[C:5]([NH:8][CH2:7][CH:6]=[CH2:5])=[C:6]2[NH:12][N:11]=[CH:10][C:7]2=[N:8][CH:9]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=C2C(=NC1)C=NN2)Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C=C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Excess allylamine was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in aqueous methanol
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (4×50 ml)
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Type
|
WASH
|
Details
|
The extracts were washed with brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a sticky solid
|
Type
|
CUSTOM
|
Details
|
This was crystallised from ethyl acetate/ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C(=C2C(=NC1)C=NN2)NCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 152.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |